Navigating the Spectroscopic Landscape of Diethyl 3-methylthiophene-2,4-dicarboxylate: An In-Depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts
Navigating the Spectroscopic Landscape of Diethyl 3-methylthiophene-2,4-dicarboxylate: An In-Depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts
For Immediate Release
[City, State] – April 7, 2026 – In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Diethyl 3-methylthiophene-2,4-dicarboxylate, a substituted thiophene derivative, presents a compelling case study in the application of modern spectroscopic techniques. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. In the absence of readily available experimental spectra in public databases, this guide pioneers a predictive and interpretive approach, leveraging computational tools and foundational spectroscopic principles to illuminate the molecule's electronic environment.
Introduction: The Structural Significance of Thiophene Derivatives and the Power of NMR
Thiophene and its derivatives are key heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them attractive building blocks in medicinal chemistry and organic electronics. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and the subtle interplay of their constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level structural characterization of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom, revealing crucial information about connectivity, stereochemistry, and electronic distribution.
This guide addresses the specific challenge of characterizing Diethyl 3-methylthiophene-2,4-dicarboxylate, a molecule for which experimental NMR data is not yet widely disseminated. We will navigate this challenge by employing a predictive NMR approach, a powerful strategy in modern chemical research that allows for the accurate estimation of NMR spectra from a chemical structure.[2][3][4]
The Molecular Architecture: Diethyl 3-methylthiophene-2,4-dicarboxylate
A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The structure, illustrated below, features a central 3-methylthiophene ring substituted with two ethyl carboxylate groups at positions 2 and 4.
Figure 1. Molecular structure of Diethyl 3-methylthiophene-2,4-dicarboxylate with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Diethyl 3-methylthiophene-2,4-dicarboxylate provides valuable insights into the electronic environment of the protons. The chemical shifts are influenced by factors such as the aromaticity of the thiophene ring, the electron-withdrawing nature of the carboxylate groups, and the substitution pattern.[5][6] The predicted data, generated using NMRdb.org, is summarized in Table 1.[7][8]
Table 1. Predicted ¹H NMR Chemical Shifts for Diethyl 3-methylthiophene-2,4-dicarboxylate.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 (Thiophene) | 7.95 | s | - | 1H |
| OCH₂ CH₃ (Position 2) | 4.30 | q | 7.1 | 2H |
| OCH₂ CH₃ (Position 4) | 4.25 | q | 7.1 | 2H |
| 3-CH₃ (Thiophene) | 2.50 | s | - | 3H |
| OCH₂CH₃ (Position 2) | 1.35 | t | 7.1 | 3H |
| OCH₂CH₃ (Position 4) | 1.30 | t | 7.1 | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Thiophene Proton (H-5): The lone proton on the thiophene ring, H-5, is predicted to resonate at the lowest field (7.95 ppm). This significant downfield shift is a direct consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing character of the adjacent ester group at position 4.[9][10] Its predicted multiplicity is a singlet, as there are no adjacent protons to couple with.
-
Ethyl Ester Protons (OCH₂ and CH₃): The two diethyl ester groups give rise to two sets of signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are directly attached to the electronegative oxygen atoms, causing them to be deshielded and appear at approximately 4.25-4.30 ppm. The slight difference in their chemical shifts can be attributed to the different electronic environments at the C2 and C4 positions of the thiophene ring. The methyl protons, being further from the electron-withdrawing groups, appear upfield at around 1.30-1.35 ppm. The characteristic quartet and triplet patterns arise from the coupling between the methylene and methyl protons (³JHH ≈ 7.1 Hz).
-
Methyl Group on Thiophene (3-CH₃): The protons of the methyl group at position 3 are predicted to appear as a singlet at approximately 2.50 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.[11]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization, substitution, and the electronic effects of neighboring atoms. The predicted data is presented in Table 2.
Table 2. Predicted ¹³C NMR Chemical Shifts for Diethyl 3-methylthiophene-2,4-dicarboxylate.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Position 2) | 164.5 |
| C =O (Position 4) | 163.8 |
| C -4 (Thiophene) | 145.2 |
| C -2 (Thiophene) | 142.1 |
| C -3 (Thiophene) | 138.5 |
| C -5 (Thiophene) | 130.3 |
| OCH₂ CH₃ (Position 2) | 61.5 |
| OCH₂ CH₃ (Position 4) | 61.2 |
| 3-CH₃ (Thiophene) | 15.8 |
| OCH₂CH₃ (Position 2) | 14.3 |
| OCH₂CH₃ (Position 4) | 14.1 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (C=O): The carbons of the two ester carbonyl groups are the most deshielded, with predicted chemical shifts around 163.8 and 164.5 ppm. This is a characteristic region for ester carbonyl carbons.[12]
-
Thiophene Ring Carbons: The four carbons of the thiophene ring are predicted to resonate in the aromatic region (130-146 ppm). The carbons directly attached to the electron-withdrawing ester groups (C-2 and C-4) are expected to be the most downfield. The substituted carbon C-3 and the protonated carbon C-5 appear at slightly higher fields.
-
Ethyl Ester Carbons (OCH₂ and CH₃): The methylene carbons (-OCH₂-) are predicted to appear around 61.2-61.5 ppm due to their attachment to the electronegative oxygen atom. The terminal methyl carbons (-CH₃) are the most shielded carbons in the molecule, with predicted chemical shifts around 14.1-14.3 ppm.
-
Methyl Group on Thiophene (3-CH₃): The carbon of the methyl group at position 3 is predicted to have a chemical shift of approximately 15.8 ppm, which is typical for an alkyl carbon attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for Diethyl 3-methylthiophene-2,4-dicarboxylate or similar compounds, the following protocol outlines a robust methodology for obtaining high-quality spectra.
Figure 2. A generalized workflow for the acquisition and processing of NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Diethyl 3-methylthiophene-2,4-dicarboxylate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. Filtration through a small plug of cotton or glass wool may be necessary.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the currents in the shim coils.
-
Set the appropriate acquisition parameters for the ¹H NMR experiment. This includes defining the spectral width to encompass all expected proton signals, setting the number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration), and using an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID) signal.
-
-
¹³C NMR Acquisition:
-
Following the ¹H NMR acquisition, set up a proton-decoupled ¹³C NMR experiment. Proton decoupling simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
The natural abundance of ¹³C is low (~1.1%), so a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are typically required to obtain a spectrum with a good signal-to-noise ratio.
-
The spectral width for ¹³C NMR is much larger than for ¹H NMR (typically 0-220 ppm).
-
Acquire the ¹³C FID.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired FIDs for both ¹H and ¹³C experiments to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure that all peaks are in the absorptive mode (pointing upwards).
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Reference the spectra by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C. If TMS is not used, the residual solvent peak can be used as a secondary reference.[13]
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Diethyl 3-methylthiophene-2,4-dicarboxylate. By leveraging computational NMR prediction tools and a deep understanding of spectroscopic principles, we have been able to construct a detailed picture of the molecule's spectral characteristics. The provided interpretations of the predicted chemical shifts offer a valuable resource for researchers working with this compound or its analogs, aiding in structure verification and the interpretation of future experimental data.
The inclusion of a detailed experimental protocol serves as a practical guide for the acquisition of high-quality NMR data, ensuring that future experimental work can be conducted with rigor and precision. As the synthesis and application of novel thiophene derivatives continue to expand, the synergy between predictive and experimental NMR spectroscopy will undoubtedly play an increasingly vital role in accelerating the pace of scientific discovery.
References
- Seavey, B. R., et al. (1991). A relational database for sequences and NMR assignments of proteins. Journal of Biomolecular NMR, 1(2), 217-236.
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
- Das, P., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry, 96(1), 137-145.
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026.
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylthiophene. PubChem Compound Database. Retrieved from [Link]
- Satonaka, H. (2006, June 27). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
-
Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]
- Sivasubramanian, S., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39.
- Abraham, R. J., & Thomas, W. A. (1964). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-136.
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-693.
- Gottlieb, H. E., et al. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 18. Retrieved from [Link]
-
Supplementary Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
Reddit. (2024, March 7). Predict 1 H-NMR. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]
-
University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl 2,2'-thiodiacetate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. app.nmrium.com [app.nmrium.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. Visualizer loader [nmrdb.org]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scs.illinois.edu [scs.illinois.edu]
